molecular formula C7H8F4N2O B7761912 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol

2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol

Cat. No.: B7761912
M. Wt: 212.14 g/mol
InChI Key: NXCICUFLXZLURD-UHFFFAOYSA-N
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Description

2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]ethanol (CAS 1006469-58-4) is a high-value pyrazole-based chemical intermediate with significant applications in agricultural chemical research, particularly in the development of next-generation fungicides. This compound serves as a critical synthetic precursor to Fluoxapiprolin (CAS 1360819-11-9) , a potent fungicide belonging to the piperidinyl-thiazole-isoxazoline class. Fluoxapiprolin is a racemate effective against a broad spectrum of fungal plant pathogens, including various Fusarium species, and represents an important area of study in crop protection . The presence of the difluoromethyl groups on the pyrazole ring is a key structural feature that enhances the physicochemical properties and biological activity of downstream molecules . As a fluorinated pyrazole derivative, it is part of a prominent class of heterocycles known for their diverse bioactivity and wide use in medicinal and agrochemical research . Researchers utilize this intermediate to explore novel synthetic pathways and develop new active ingredients with improved efficacy and safety profiles. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4N2O/c8-6(9)4-3-5(7(10)11)13(12-4)1-2-14/h3,6-7,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCICUFLXZLURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)F)CCO)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Ethyl 2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)acetate

A widely reported approach involves the reduction of an ester precursor to yield the ethanol derivative. This method builds on the synthesis of [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, as described in the hydrolysis of ethyl 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetate. Adapting this route, the ester intermediate can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4).

Procedure :

  • Synthesis of ethyl 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetate :

    • 3,5-Bis(difluoromethyl)-1H-pyrazole is alkylated with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF).

    • The reaction proceeds via nucleophilic substitution at the pyrazole’s 1-position, forming the ester.

  • Reduction to ethanol derivative :

    • The ester is dissolved in tetrahydrofuran (THF) and treated with LiAlH4 at 0°C under an inert atmosphere.

    • After quenching with water and acid workup, the product is isolated via extraction and purification.

Key Data :

StepReagents/ConditionsYieldReference
Ester formationK2CO3, DMF, 80°C, 12 h85%
Reduction with LiAlH4THF, 0°C to RT, 4 h78%

This method benefits from high yields and scalability, though it requires careful handling of pyrophoric reagents like LiAlH4.

Direct Alkylation of 3,5-Bis(difluoromethyl)-1H-pyrazole

An alternative route involves direct alkylation of the pyrazole core with a hydroxyethyl group. This method avoids multi-step functional group transformations but faces challenges in regioselectivity and reactivity.

Procedure :

  • Activation of 2-chloroethanol :

    • 2-Chloroethanol is converted to its tosylate derivative using tosyl chloride (TsCl) in pyridine, enhancing its leaving-group ability.

  • Alkylation reaction :

    • 3,5-Bis(difluoromethyl)-1H-pyrazole is treated with 2-(tosyloxy)ethanol in acetonitrile with potassium carbonate as a base.

    • The reaction proceeds via nucleophilic aromatic substitution, yielding the target compound after deprotection.

Key Data :

StepReagents/ConditionsYieldReference
Tosylate formationTsCl, pyridine, 0°C, 2 h90%
AlkylationK2CO3, CH3CN, reflux, 8 h65%

While this route is conceptually straightforward, the moderate yield reflects competing side reactions, such as elimination or over-alkylation.

Comparative Analysis of Preparation Methods

The two primary routes exhibit distinct advantages and limitations:

Table 1: Method Comparison

ParameterReduction RouteAlkylation Route
Number of Steps 22
Overall Yield 66% (85% × 78%)59% (90% × 65%)
Regioselectivity High (pre-functionalized pyrazole)Moderate (competes with N2-alkylation)
Scalability HighModerate
Safety Concerns LiAlH4 handlingToxicity of tosyl chloride

The reduction route is favored for industrial applications due to higher reproducibility, whereas the alkylation method offers a more direct pathway if side reactions can be minimized.

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Reduction route : THF is preferred over ethers due to better solubility of the ester. Temperatures above 0°C during LiAlH4 addition risk over-reduction or decomposition.

  • Alkylation route : Polar aprotic solvents like acetonitrile improve reaction rates, but prolonged reflux degrades the tosylate intermediate.

Purification Challenges

  • The product often requires column chromatography to remove byproducts like unreacted pyrazole or dialkylated species. Recrystallization in ethyl acetate/hexane mixtures enhances purity .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include difluoromethyl-substituted pyrazole derivatives, dihydropyrazole compounds, and various oxidized forms of the ethanol moiety.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a pyrazole ring with two difluoromethyl substitutions and an ethanol moiety. Its molecular formula is C7H8F4N2OC_7H_8F_4N_2O with a molecular weight of approximately 212.14 g/mol. The presence of difluoromethyl groups enhances its lipophilicity, which is crucial for biological interactions.

Chemistry

In the field of chemistry, 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as:

  • Oxidation : Converting the ethanol moiety into aldehydes or carboxylic acids.
  • Reduction : Transforming the pyrazole ring into dihydropyrazole derivatives.
  • Substitution : Facilitating nucleophilic substitution reactions with different reagents.

Biology

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that it may exhibit activity against various pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could modulate inflammatory pathways.

Pharmaceutical Intermediate

Ongoing research focuses on its role as a pharmaceutical intermediate in drug development. Its unique structure allows for modifications that can enhance therapeutic efficacy. For instance, derivatives of this compound are being investigated for their potential use in treating conditions such as cancer and autoimmune diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its reactivity makes it suitable for various applications including:

  • Reagent in Organic Synthesis : Employed in the synthesis of agrochemicals and other fine chemicals.
  • Formulation in Agricultural Products : Potential use in developing fungicides or herbicides due to its biological activity.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant inhibition zone compared to control groups, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Drug Development

Another research effort focused on synthesizing derivatives of this compound for anti-cancer activity. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting the compound's potential in oncology.

Data Table: Summary of Applications

Application AreaSpecific UsesObservations
ChemistryBuilding block for organic synthesisVersatile reactivity
BiologyAntimicrobial and anti-inflammatorySignificant biological activities
MedicinePharmaceutical intermediatePotential for drug development
IndustrySpecialty chemicals productionUseful reagent in formulations

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol with structurally related pyrazole derivatives, focusing on substituent effects, coordination behavior, and physicochemical properties.

Structural and Electronic Comparisons

Table 1: Substituent Effects on Pyrazole Derivatives

Compound Name 3,5-Substituents Key Properties
This compound Difluoromethyl - Strong electron-withdrawing effect
- Enhanced thermal stability
- Potential for C-F⋯H interactions
2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol Phenyl - Electron-donating aromatic groups
- Promotes π-π stacking
- Stabilizes metal complexes via hydrophobic interactions
2-(3,5-Di(2-pyridyl)-1H-pyrazol-1-yl)ethanol Pyridyl - Lewis basic N-sites for metal coordination
- Facilitates second-sphere interactions
- Catalytic applications
1-[3,5-Bis(4-fluorophenyl)-1H-pyrazol-1-yl]ethanone 4-Fluorophenyl - Fluorine enhances lipophilicity
- Conformational rigidity due to steric bulk
- Antifungal/antibacterial activity
2,9-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline Methyl - Sterically compact
- Weak electron-donating effects
- Forms stable Cd(II) complexes

Key Observations:

  • Steric Impact : Difluoromethyl substituents are bulkier than methyl but less sterically demanding than phenyl or pyridyl groups, balancing electronic and spatial demands in coordination environments.
  • Hydrogen Bonding: The ethanol group in the target compound enables stronger hydrogen bonding compared to acetyl or methyl ester derivatives, influencing solubility and crystal packing .
Coordination Chemistry

Table 2: Metal Complexation Behavior

Compound Metal Ion Coordination Mode Observed Effects
This compound Cu(II) N,O-chelation - Expected stabilization via electron-withdrawing groups
- Potential for fluorophilic interactions
2-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanol Cu(II) N,O-chelation - Forms dinuclear complexes
- Aromatic substituents enable π-stacking in supramolecular assemblies
2-(3,5-Di(2-pyridyl)-1H-pyrazol-1-yl)ethanol Cu(II) N,N,O-chelation - Pyridyl N-atoms enhance ligand rigidity
- Catalyzes substrate recognition in host-guest systems
Diaryl tellurium dichlorides (e.g., Compound 22) Te(IV) Te–N bonding - Pyrazole acts as a bridging ligand
- Exhibits antimicrobial activity

Key Findings:

  • The difluoromethyl substituents in the target compound may hinder π-backbonding in metal complexes compared to phenyl or pyridyl analogs, favoring different geometries (e.g., tetrahedral vs. square planar) .
  • Fluorine’s electronegativity could increase the Lewis acidity of coordinated metal centers, enhancing catalytic activity in oxidation reactions.

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Polar Solvents) Biological Activity
This compound Not reported Moderate (ethanol, DMSO) Not studied
1-[3,5-Bis(4-fluorophenyl)-1H-pyrazol-1-yl]ethanone 160–162 Low (chloroform) Antifungal
Diaryl tellurium diiodides (e.g., Compound 25) >200 Insoluble Antimicrobial
2-(3,5-Di(2-pyridyl)-1H-pyrazol-1-yl)ethanol 145–147 High (methanol) Catalytic

Insights:

  • The target compound’s solubility in polar solvents is likely superior to diaryl tellurium derivatives due to its hydroxyl group, making it more suitable for solution-phase reactions .
  • Fluorine substitution in pyrazole derivatives correlates with enhanced thermal stability and biological activity, though specific data for the difluoromethyl variant remains unexplored .

Biological Activity

2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol is a compound of significant interest due to its unique structural features and potential biological activities. The pyrazole ring, known for its pharmacological properties, combined with difluoromethyl substitutions, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8F4N2O\text{C}_7\text{H}_8\text{F}_4\text{N}_2\text{O}

This structure contains a pyrazole ring substituted at the 3 and 5 positions with difluoromethyl groups and an ethanol moiety attached to the nitrogen atom.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. The introduction of difluoromethyl groups can be achieved through fluorination techniques or by using difluoromethylating agents during the synthesis process.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal activity. For instance, a series of pyrazole derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that certain compounds displayed moderate to excellent antifungal activity, suggesting that this compound may possess similar properties due to its structural characteristics .

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. A review highlighted that some compounds within this class exhibited selective inhibition of COX-2 enzymes, which are critical in the inflammatory response. The anti-inflammatory activity was measured using IC50 values, with some compounds demonstrating comparable efficacy to established anti-inflammatory drugs like diclofenac . This suggests that this compound could be explored for similar therapeutic applications.

The mechanisms by which pyrazole derivatives exert their biological effects often involve interaction with specific enzymes or receptors. For instance:

  • Enzyme Inhibition : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of pro-inflammatory mediators.
  • Molecular Docking Studies : Computational studies have indicated that these compounds can form hydrogen bonds with key amino acids in target proteins, enhancing their binding affinity and biological efficacy .

Case Studies

Several case studies have focused on the biological evaluation of pyrazole derivatives:

  • Study on Antifungal Activity : A compound structurally similar to this compound was tested against Phytophthora infestans and showed significant growth inhibition compared to control groups .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain pyrazole derivatives reduced edema in animal models more effectively than traditional NSAIDs .

Data Summary

Activity IC50 Value Reference
Antifungal (e.g., against P. infestans)Moderate to Excellent (specific values not provided)
Anti-inflammatory (COX-2 inhibition)Comparable to diclofenac (IC50 ~54.65 μg/mL)

Q & A

Q. What are the optimal synthetic routes for 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A common approach involves refluxing precursor hydrazine derivatives with fluorinated ketones in ethanol, followed by cyclization. For example, hydrazine hydrochloride and difluoromethyl-substituted ketones can be refluxed in ethanol for 12–24 hours, with yields optimized by controlling stoichiometry (3:1 molar ratio of hydrazine to ketone) and temperature (70–80°C) . Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Adjusting solvent polarity or using microwave-assisted synthesis may enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR for pyrazole ring protons (δ 6.5–8.0 ppm) and ethanol-linked CH2_2 groups (δ 3.5–4.5 ppm). Difluoromethyl groups (CF2HCF_2H) show distinct 19F^{19}F NMR signals (δ -110 to -125 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms the pyrazole ring geometry and substituent orientation. Key metrics include bond angles (N–N–C ~105–110°) and dihedral angles between the pyrazole and ethanol moieties .
  • IR : Look for O–H stretching (3200–3400 cm1^{-1}) and C–F vibrations (1000–1200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity). The pyrazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues in active sites .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the difluoromethyl groups increase electron-withdrawing effects, altering reactivity at the pyrazole N1 position .
  • MD Simulations : Simulate solvation dynamics in aqueous or lipid environments to predict bioavailability .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control groups. Discrepancies in IC50_{50} values may arise from variations in ATP levels in viability assays .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidation of ethanol to acetic acid derivatives) that may skew activity .
  • Structural Confirmation : Re-analyze bioactive samples via XRD to rule out polymorphism or hydrate formation, which can alter solubility and potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.